molecular formula C4H10N2O2S B13487209 (1r,3r)-3-Aminocyclobutane-1-sulfonamide

(1r,3r)-3-Aminocyclobutane-1-sulfonamide

Cat. No.: B13487209
M. Wt: 150.20 g/mol
InChI Key: DSHUHHINTKWXTE-UHFFFAOYSA-N
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Description

(1r,3r)-3-Aminocyclobutane-1-sulfonamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an amino group and a sulfonamide group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-Aminocyclobutane-1-sulfonamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with sulfonamide reagents in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-Aminocyclobutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r)-3-Aminocyclobutane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1r,3r)-3-Aminocyclopentane-1-sulfonamide
  • (1r,3r)-3-Aminocyclohexane-1-sulfonamide
  • (1r,3r)-3-Aminocycloheptane-1-sulfonamide

Uniqueness

(1r,3r)-3-Aminocyclobutane-1-sulfonamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. Compared to its analogs with larger rings, it offers distinct reactivity and interactions, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

3-aminocyclobutane-1-sulfonamide

InChI

InChI=1S/C4H10N2O2S/c5-3-1-4(2-3)9(6,7)8/h3-4H,1-2,5H2,(H2,6,7,8)

InChI Key

DSHUHHINTKWXTE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)N)N

Origin of Product

United States

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